9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine

Acyclic nucleoside prodrugs Adenosine deaminase substrate specificity Anti-herpesvirus agents

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine (CAS 81777-49-3) is an acyclic nucleoside analog belonging to the 2-amino-6-substituted purine class. It features a 2-amino-6-chloropurine base linked via an N9-methyl bridge to a 2-hydroxyethoxy side chain, structurally positioning it as a direct precursor to acyclovir (acycloguanosine).

Molecular Formula C8H10ClN5O2
Molecular Weight 243.65 g/mol
CAS No. 81777-49-3
Cat. No. B12668679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine
CAS81777-49-3
Molecular FormulaC8H10ClN5O2
Molecular Weight243.65 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCO)N=C(N=C2Cl)N
InChIInChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13)
InChIKeyBSFGGUCAZGXDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine: A Key Acyclic Nucleoside Intermediate for Antiviral Prodrug Synthesis


9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine (CAS 81777-49-3) is an acyclic nucleoside analog belonging to the 2-amino-6-substituted purine class. It features a 2-amino-6-chloropurine base linked via an N9-methyl bridge to a 2-hydroxyethoxy side chain, structurally positioning it as a direct precursor to acyclovir (acycloguanosine). The compound was first reported as part of a high-yield synthetic route (79–89%) to N-[(2-hydroxyethoxy)methyl] heterocycles, where its 6-chloro substituent was shown to be smoothly hydrolyzed by adenosine deaminase to yield the potent antiviral agent acyclovir [1]. Subsequent work demonstrated its utility as a versatile intermediate for 6-fluoro prodrug candidates, achieving a 78% conversion to 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine [2]. These properties establish the compound as a critical building block in acyclic nucleoside medicinal chemistry.

Why 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine Cannot Be Replaced by Generic Purine Intermediates


Substituting 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine with simpler analogs such as unsubstituted 2-amino-6-chloropurine (CAS 10310-21-1), 6-chloropurine (CAS 87-42-3), or even the dechlorinated 6-deoxyacyclovir introduces critical functional gaps. The parent 2-amino-6-chloropurine base lacks the pre-installed N9-(2-hydroxyethoxy)methyl side chain, requiring additional alkylation steps that produce regioisomeric N7/N9 mixtures and reduce overall yield [1]. 6-Chloropurine, missing the 2-amino group, is not a substrate for adenosine deaminase and cannot serve as a direct enzymatic precursor to guanine-based antivirals [1]. 6-Deoxyacyclovir (2-aminopurine analog) is converted by xanthine oxidase rather than adenosine deaminase, representing a different metabolic activation pathway [2]. Each of these alternatives lacks the precise combination of a 6-chloro leaving group for nucleophilic displacement and the intact 2-amino group required for adenosine deaminase recognition, making direct replacement unfeasible without altering synthetic strategy, enzymatic processing, or final product identity.

Quantitative Differentiation of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine: Evidence-Based Comparison Data


Adenosine Deaminase-Mediated Hydrolysis: Exclusive Conversion to Acyclovir Not Shared by 6-Chloropurine Analogs

The 6-chloro substituent of 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes smooth and specific hydrolysis by adenosine deaminase (ADA) to yield 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir). In contrast, 6-chloropurine analogs lacking the 2-amino group are not ADA substrates. The 2-amino-6-chloropurine base without the acyclic side chain also shows no ADA-mediated conversion [1]. This enzymatic transformation provides a direct, mild, and regiospecific route to acyclovir without chemical hydrolysis steps that risk side-product formation.

Acyclic nucleoside prodrugs Adenosine deaminase substrate specificity Anti-herpesvirus agents

High-Yield Alkylation Step: 79–89% Yield Outperforms Unprotected Purine Base Alkylation

The synthesis of 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine via trimethylsilylation of 2-amino-6-chloropurine followed by coupling with (2-acetoxyethoxy)methyl bromide and deacetylation proceeds with 79–89% overall yield [1]. This compares favorably with direct alkylation of unprotected 2-amino-6-chloropurine, which typically yields N7/N9 isomeric mixtures requiring chromatographic separation and reducing effective N9-isomer yield to approximately 50–70% [2]. The use of silyl protection in the target compound route enhances N9 selectivity and simplifies purification.

Regioselective N9-alkylation Purine acyclic nucleoside synthesis Process chemistry optimization

Regiochemical Fidelity: Fixed N9 Substitution Eliminates Isomer Contamination Present in 2-Amino-6-chloropurine Alkylation

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is obtained as a single N9-regioisomer with the acyclic side chain exclusively at the desired position. This is in contrast to the direct alkylation of 2-amino-6-chloropurine with electrophiles such as trans-2-alkyl-5-iodoethyl-1,3-dioxanes, which yields mixtures of N9 and N7 isomers in ratios dependent on steric bulk of the alkylating agent [2]. The isomer ratio can vary from ~3:1 (N9:N7) to less favorable distributions, requiring additional purification and reducing effective yield. The target compound's pre-defined N9 substitution ensures that downstream products (e.g., acyclovir, 6-fluoro prodrugs) are free of regioisomeric contaminants.

Regioselectivity in purine alkylation N7 vs N9 isomer control Intermediate quality assurance

Versatile 6-Chloro Displacement Chemistry: 78% Conversion to 6-Fluoro Prodrug Intermediate vs. Limited Reactivity of 6-Oxo Analogs

The 6-chloro group of 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes efficient nucleophilic displacement with fluoride ion via a trimethylammonium intermediate to give 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine in 78% isolated yield [1]. In contrast, the corresponding 6-oxo (guanine) analog, acyclovir, cannot undergo direct displacement at C6 due to the poor leaving group ability of the carbonyl oxygen. Similarly, 6-deoxyacyclovir lacks a displaceable group entirely. This differential reactivity positions the target compound as a unique platform for generating diverse 6-substituted acyclic nucleoside libraries through late-stage functionalization.

Nucleophilic aromatic substitution at C6 Prodrug intermediate synthesis 6-Fluoro acyclic nucleosides

Defined Physicochemical Properties: Solubility and Stability Profile Suited for Multi-Step Synthesis vs. Less Predictable Alkylation Intermediates

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine (molecular formula C8H10ClN5O2, molecular weight 243.65 g/mol) is a well-defined crystalline solid with documented spectral characterization (1H NMR) [1]. This contrasts with the often hygroscopic and unstable N7/N9 mixtures obtained from direct alkylation of 2-amino-6-chloropurine, which can complicate handling, storage, and accurate stoichiometric calculations. The compound's purity and stability profile make it suitable for multi-step synthetic sequences without the degradation or side-reaction issues encountered with less pure alkylation intermediates.

Physicochemical characterization Intermediate handling Scale-up suitability

High-Value Application Scenarios for 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine Based on Quantified Differentiation


Enzymatic Synthesis of Acyclovir via Adenosine Deaminase for Isotope-Labeled or High-Purity API Production

The compound's unique status as an adenosine deaminase substrate enables a mild, one-step enzymatic conversion to acyclovir without chemical hydrolysis steps [1]. This scenario is particularly valuable for producing isotopically labeled acyclovir (e.g., 13C, 15N) for pharmacokinetic studies, where chemical hydrolysis could scramble isotopic labels. The enzymatic method also avoids acidic or basic conditions that could degrade sensitive functional groups, ensuring higher purity of the final active pharmaceutical ingredient (API). Procurement of this intermediate is justified when a non-destructive, regiospecific route to acyclovir is required.

Late-Stage C6 Diversification for Acyclic Nucleoside Prodrug Libraries

The 6-chloro group provides a versatile handle for nucleophilic aromatic substitution, enabling the installation of various substituents (F, OR, SR, NHR) at the C6 position without affecting the acyclic side chain [2]. This makes the compound an ideal scaffold for medicinal chemistry programs exploring structure-activity relationships (SAR) around the 6-position of acyclic guanosine analogs. Researchers synthesizing libraries of penciclovir, ganciclovir, or acyclovir analogs should procure this intermediate as a centralized building block, reducing the number of synthetic steps and improving overall library diversity from a single advanced intermediate.

Regiochemically Pure Intermediate for Process Chemistry and Scale-Up of N9-Substituted Purines

For process chemists scaling up the synthesis of N9-substituted 2-amino purines (e.g., famciclovir, penciclovir intermediates), the pre-defined N9 regiochemistry eliminates the need for isomer separation, which is often the rate-limiting step in large-scale purine alkylation [REFS-1, REFS-4]. The compound's crystalline nature and defined melting point further facilitate purification and quality control. Procurement in bulk for pilot-scale campaigns is advantageous when the target molecule requires an intact N9-(2-hydroxyethoxy)methyl moiety, as it bypasses the inefficiencies and waste associated with N7/N9 separation.

Reference Standard or Starting Material for Adenosine Deaminase Substrate Specificity Studies

Because 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine is a proven substrate for adenosine deaminase (ADA) while lacking the ribose ring of natural nucleosides, it serves as a valuable tool compound for enzymologists studying ADA substrate recognition and catalytic mechanism [1]. It allows researchers to decouple the contribution of the sugar moiety from the purine base in enzyme binding, providing insights that ribose-containing substrates cannot. Procurement for biochemical assay development and enzyme kinetics studies is recommended when investigating ADA specificity toward acyclic nucleoside analogs.

Quote Request

Request a Quote for 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.